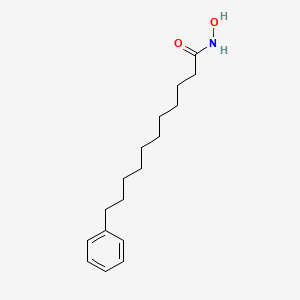
N-Hydroxy-11-phenylundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-11-phenylundecanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an N-hydroxy group attached to an 11-phenylundecanamide backbone, which contributes to its distinct chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-11-phenylundecanamide typically involves the reaction of 11-phenylundecanoic acid with hydroxylamine under controlled conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-11-phenylundecanamide can undergo various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-Hydroxy-11-phenylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-Hydroxy-11-phenylundecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
N-Hydroxybenzimidazole: Known for its use in direct C-H functionalization reactions.
N-Hydroxyphthalimide: Commonly used as a precursor for N-oxyl radicals in organic synthesis.
Uniqueness: Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
CAS No. |
114917-98-5 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-hydroxy-11-phenylundecanamide |
InChI |
InChI=1S/C17H27NO2/c19-17(18-20)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,20H,1-6,8,11-12,15H2,(H,18,19) |
InChI Key |
CKFPJWCNFRLQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


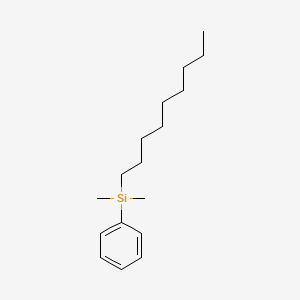
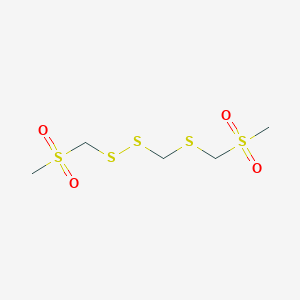
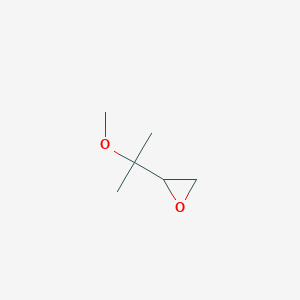

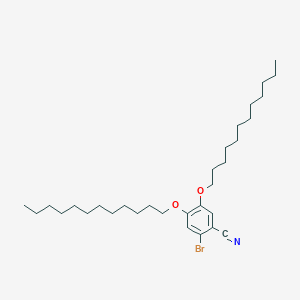
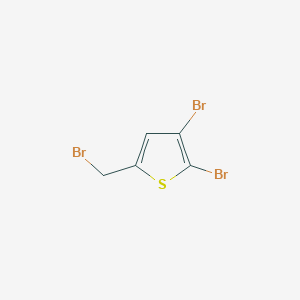
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
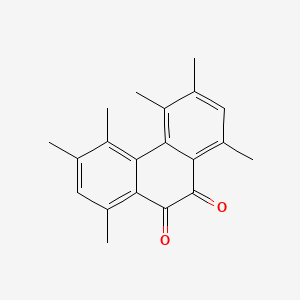

![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
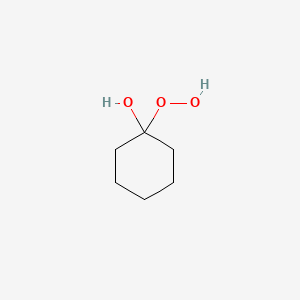
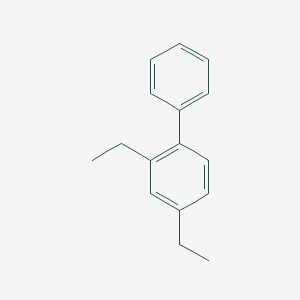
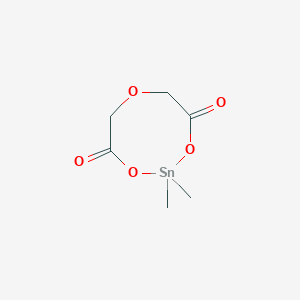
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)
